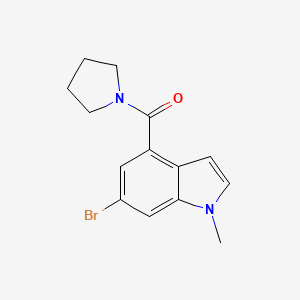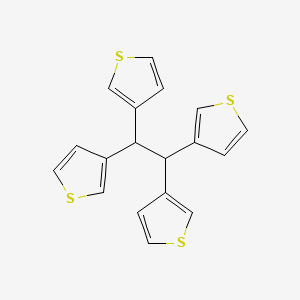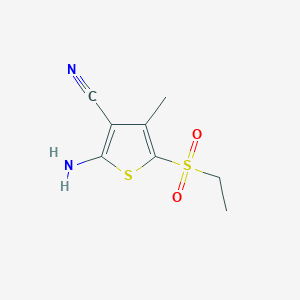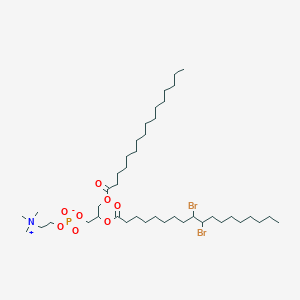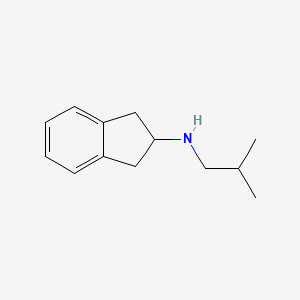
N-Isobutyl-2,3-dihydro-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C13H19N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group attached to the indane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indanone derivatives with isobutylamine. One common method includes the Michael addition reaction, where the indanone derivative undergoes nucleophilic addition with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which N-Isobutyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in a chemical reaction or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Isobutyl-2,3-dihydro-1H-inden-1-amine: A similar compound with the amine group attached at a different position on the indane ring.
2-Aminoindane: A simpler derivative of indane with an amine group attached directly to the indane structure.
Uniqueness
N-Isobutyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)9-14-13-7-11-5-3-4-6-12(11)8-13/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI-Schlüssel |
WUFBKUTWDLRSHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)


![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)

